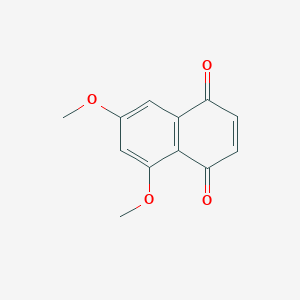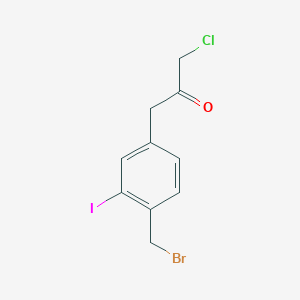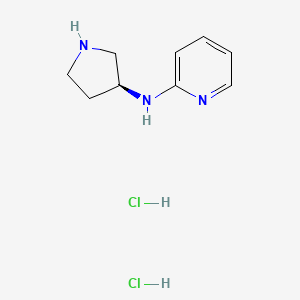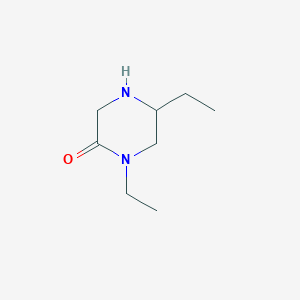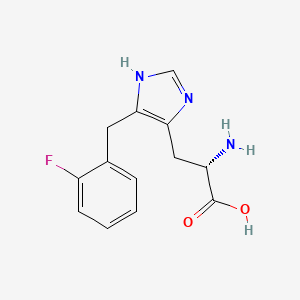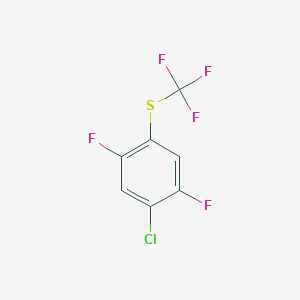
1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S and a molecular weight of 248.6 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound.
Métodos De Preparación
One common method includes the reaction of 1-chloro-2,5-difluorobenzene with trifluoromethylthiolating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced, leading to different functional derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene include:
1-Chloro-2,4-difluorobenzene: Lacks the trifluoromethylthio group, making it less lipophilic and potentially less reactive in certain biochemical contexts.
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethylthio, which may alter its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H2ClF5S |
|---|---|
Peso molecular |
248.60 g/mol |
Nombre IUPAC |
1-chloro-2,5-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H |
Clave InChI |
QAXDYLRZATUMMF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1SC(F)(F)F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


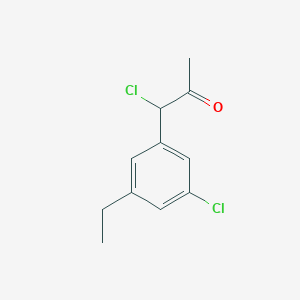
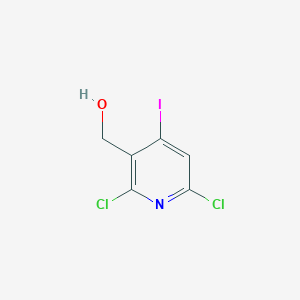


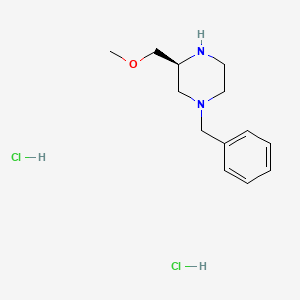
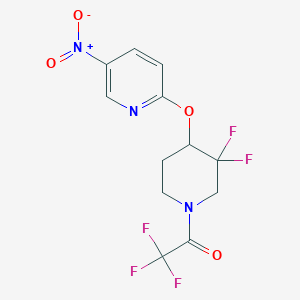
![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
